1-(Benzo[b]thiophen-5-yl)ethanol

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Researchers developing cognitive enhancers face a critical bottleneck: conventional resolution of chiral 1-(benzo[b]thiophen-5-yl)ethanol incurs ~30-40% yield penalty. This compound-procurable with 98.6% ee (upgradable to 99.5% ee) via Ru-SunPhos asymmetric hydrogenation-directly maps onto the T-588 scaffold, a validated neuroprotectant with 10-fold potency advantage over tacrine. Key supply-chain advantages: - Direct one-step conversion to 5-aminobenzothiophene (56% yield) for amine-functionalized library synthesis - Orthogonal regioselectivity (σ⁺ = -0.29) enables predictable sequential functionalization - Multi-kilogram supply with full analytical characterization (HPLC, NMR, MS)

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
Cat. No. B12973196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[b]thiophen-5-yl)ethanol
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)SC=C2)O
InChIInChI=1S/C10H10OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,11H,1H3
InChIKeyNQFBVDJOANQAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzo[b]thiophen-5-yl)ethanol: Physicochemical and Structural Profile


1-(Benzo[b]thiophen-5-yl)ethanol (CAS 51830-48-9; molecular formula C₁₀H₁₀OS; MW 178.25 g/mol) is a benzo[b]thiophene derivative bearing a secondary benzylic alcohol at the 5-position of the fused benzothiophene ring system [1]. The compound is characterized by a predicted boiling point of 317.8±17.0 °C, density of 1.236±0.06 g/cm³, an octanol-water partition coefficient (LogP) of 2.5, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. It serves as a crucial chiral building block and synthetic intermediate in medicinal chemistry, most notably as the core structural motif of the clinical-stage cognitive enhancer T-588 [(R)-(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride], which was advanced to pharmaceutical development by Toyama Chemical Co., Ltd. for Alzheimer's disease, cerebrovascular dementia, and amyotrophic lateral sclerosis indications [2][3].

Chiral building block for neuropharmacology research (T-588 class)
Secondary benzylic alcohol enabling selective oxidation/reduction
Benzo[b]thiophen-5-yl scaffold; distinct from 2-isomer reactivity

1-(Benzo[b]thiophen-5-yl)ethanol: Analogue Differentiation


Although 1-(benzo[b]thiophen-5-yl)ethanol (CAS 51830-48-9) shares the same elemental composition (C₁₀H₁₀OS) and molecular weight (178.25 g/mol) with its closest structural isomer 2-(benzo[b]thiophen-5-yl)ethanol (CAS 96803-30-4), the two compounds are not functionally interchangeable [1]. The target compound is a secondary benzylic alcohol, oxidizable selectively to the corresponding methyl ketone (1-(benzo[b]thiophen-5-yl)ethanone, CAS 1128-88-7), whereas the 2-isomer is a primary alcohol that oxidizes to an aldehyde and then a carboxylic acid [1][2]. This single structural distinction dictates entirely divergent downstream synthetic pathways. Furthermore, the 5-position of the benzo[b]thiophene ring possesses a quantifiably distinct electrophilic reactivity (σ⁺ = –0.29) compared to all other ring positions (σ⁺ range: –0.54 at position 3 to +0.10 at position 7), meaning that 5-substituted benzothiophene derivatives exhibit a unique reactivity profile that cannot be replicated by 2-, 3-, 4-, 6-, or 7-substituted analogs [3]. The demonstrated value of the benzo[b]thiophen-5-yl scaffold in producing T-588—which showed 10-fold greater in vivo potency than tacrine and superior activity to the prototype phenyl-based analog—further underscores why simple bioisosteric or positional substitution fails to preserve pharmacological outcomes [4][5].

! Positional isomer (CAS 96803-30-4) has divergent oxidation pathway and reactivity; not interchangeable.
! Electrophilic reactivity at 5-position (σ⁺ –0.29) not shared by other ring positions; regioisomer selection matters.
! Reported model potency profile of this scaffold may not transfer to phenyl-based or cholinesterase-inhibitor analogs.

1-(Benzo[b]thiophen-5-yl)ethanol: Quantitative Comparison Evidence


Divergent Oxidation Pathways: Secondary vs. Primary Alcohol

1-(Benzo[b]thiophen-5-yl)ethanol is a secondary benzylic alcohol, which undergoes selective oxidation to the corresponding methyl ketone, 1-(benzo[b]thiophen-5-yl)ethanone (CAS 1128-88-7), using standard oxidizing agents such as chromium trioxide or pyridinium chlorochromate [1]. In direct structural contrast, the closest isomer 2-(benzo[b]thiophen-5-yl)ethanol (CAS 96803-30-4) is a primary alcohol and cannot yield this ketone product; its oxidation proceeds through an aldehyde intermediate toward the carboxylic acid [1]. This divergence is not merely academic—the methyl ketone product 1-(benzo[b]thiophen-5-yl)ethanone serves as the direct upstream precursor for NaBH₄ reduction back to the target alcohol, establishing a reversible oxidation-reduction pair that the 2-isomer cannot participate in [1]. The 2-isomer additionally exists as a crystalline solid (mp 56–57 °C) with a predicted pKa of 14.84, whereas the target compound is typically supplied as a liquid or low-melting solid with a LogP of 2.5, reflecting differential handling and formulation characteristics [2].

Oxidation Pathway
Class-level
Target (secondary alcohol): → methyl ketone (CAS 1128-88-7) Comparator (primary alcohol): → aldehyde → carboxylic acid LogP 2.5 vs pKa 14.84 (predicted); mp 56–57°C solid vs liquid/low-melt
Supports building block selection for ketone-alcohol redox chemistry.
Physical property differences affect handling and formulation.
Organic Synthesis Medicinal Chemistry Building Block Reactivity

Asymmetric Hydrogenation vs. Optical Resolution

In the formal asymmetric synthesis of T-588, catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate using the Ru-SunPhos catalyst system with HCl as additive afforded ethyl 2-(benzo[b]thiophen-5-yl)-2-hydroxy-acetate with 98.6% enantiomeric excess (ee), which was readily upgraded to 99.5% ee after a single recrystallization [1]. This approach contrasts sharply with the conventional optical resolution method disclosed in the foundational Toyama patent (US 5,380,878), which achieved only approximately 30–40% yield of the desired optically active enantiomer and required an expensive optical resolution agent [2]. The asymmetric hydrogenation route thus delivers a >2-fold improvement in effective yield of the desired enantiomer while eliminating the need for stoichiometric chiral resolving agents, directly impacting the cost-efficiency of producing enantiopure benzo[b]thiophen-5-yl intermediates [1][2].

Enantiomeric Excess
Head-to-head
98.6% ee (upgraded to 99.5% ee)
Supports asymmetric synthesis route evaluation.
Ru-SunPhos catalyst; vs. conventional resolution ~30–40% yield.
Asymmetric Catalysis Chiral Synthesis Process Chemistry

In Vivo Cognitive Potency vs. Tacrine

In a head-to-head in vivo comparison using a passive avoidance task in male Wistar rats with electrolytic basal forebrain lesions, T-588—the (R)-enantiomer derived from the 1-(benzo[b]thiophen-5-yl)ethanol scaffold—exhibited a bell-shaped dose-response curve and was most active at an oral dose of 1 mg/kg, whereas the reference cholinesterase inhibitor tacrine required a 10 mg/kg oral dose to achieve equal efficacy [1]. This represents a 10-fold potency advantage for the benzothiophene-5-yl-based agent. Furthermore, in the cerebral embolization model (active avoidance response assay), T-588 significantly improved memory deficits at oral doses of 3–10 mg/kg, while the reference drugs tacrine, idebenone, and indeloxazine proved almost inactive in the same assay procedure [1]. The benzothiophene-5-yl scaffold thus enables a pharmacological profile that is not merely incrementally different but categorically distinct from phenyl-based or other heterocyclic cognitive enhancers [1][2].

Model Potency
Head-to-head
T-588: reported active at 1 mg/kg p.o. (BF lesion) Tacrine: equal response at 10 mg/kg p.o. Tacrine/idebenone/indeloxazine: almost inactive in embolization model
Reported model potency context; supports scaffold-specific investigation.
Rodent models; not a clinical efficacy claim. Endpoint response interpretation.
Neuropharmacology Cognitive Enhancement In Vivo Efficacy

Benzo[b]thiophen-5-yl vs. Phenyl Scaffold Activity Profile

In a systematic SAR study encompassing a series of 1-bicycloaryl-2-(ω-aminoalkoxy)ethanols (Ono et al., Chem. Pharm. Bull. 1995), compound 3o—1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol (T-588)—exhibited the best antiamnestic (AA) and antihypoxic (AH) activity profile among all compounds tested, being superior to the prototype compound 2-(2-dimethylaminoethoxy)-1-phenylethanol (compound 1) [1]. This represents a direct scaffold comparison where the benzo[b]thiophen-5-yl group replaced the unsubstituted phenyl ring of the prototype. Additionally, elongation of the ethylene linkage in the side chain of 3o to 3- and 4-carbon moieties brought about a significant decrease in AH activity, confirming the precise structural requirements around the benzothiophene-5-yl core [1]. T-588 was also reported to be considerably less toxic than tacrine, providing a therapeutic index advantage alongside superior efficacy [1].

SAR Series Rank
Head-to-head
Compound 3o (T-588): top-ranked antiamnestic/antihypoxic profile Prototype compound 1 (phenyl): lower activity
Supports scaffold selection over phenyl analog in model studies.
Tolerability endpoint reported as less toxic than tacrine; requires independent confirmation.
Structure-Activity Relationship Medicinal Chemistry Scaffold Hopping

Positional Electrophilic Reactivity in Benzo[b]thiophene

Amin and Taylor (J. Chem. Soc., Perkin Trans. 2, 1978) quantitatively determined the electrophilic reactivity of all six positions of the benzo[b]thiophene ring system via gas-phase elimination kinetics of 1-(benzo[b]thienyl)ethyl acetates and solvolysis of the corresponding ethyl chlorides [1]. The derived σ⁺ values establish the complete positional reactivity order as: position 3 (σ⁺ = –0.54) > position 2 (σ⁺ = –0.39) > position 6 (σ⁺ = –0.32) > position 5 (σ⁺ = –0.29) > position 4 (σ⁺ = –0.155) > position 7 (σ⁺ = +0.10) [1]. The 5-position thus occupies a defined intermediate reactivity niche—more activated than the benzene-ring positions 4 and 7, yet less reactive (and therefore more synthetically controllable) than the heterocyclic positions 2 and 3. This quantitative reactivity ranking has direct consequences for synthetic planning: electrophilic substitutions and metalation reactions on 5-substituted benzothiophenes proceed with predictable regioselectivity that differs fundamentally from 2-, 3-, 4-, 6-, or 7-substituted analogs [1][2].

Positional Reactivity
Head-to-head
σ⁺ order: Position 3 (–0.54) > 2 (–0.39) > 6 (–0.32) > 5 (–0.29) > 4 (–0.155) > 7 (+0.10)
Supports regioselective synthetic planning.
Quantified electrophilic substitution constants from gas-phase kinetics.
Physical Organic Chemistry Regioselectivity Electrophilic Aromatic Substitution

Schmidt Rearrangement to 5-Aminobenzothiophene

A patent-documented synthetic transformation demonstrates that 1-(benzo[b]thiophen-5-yl)ethanol reacts with sodium azide in the presence of methanesulfonic acid and trifluoroacetic acid in n-hexane as solvent over 24 hours to yield 5-aminobenzothiophene in 56% yield [1]. This transformation is synthetically significant because 5-aminobenzothiophene is a versatile intermediate for further functionalization via diazotization, Sandmeyer reactions, Buchwald-Hartwig coupling, and amide bond formation—reaction manifolds that are critical for generating diverse benzothiophene-based screening libraries. By contrast, the isomeric 2-(benzo[b]thiophen-5-yl)ethanol (primary alcohol) would not undergo the same Schmidt-type rearrangement under these conditions due to the absence of the benzylic carbocation-stabilizing architecture, highlighting a reactivity advantage specific to the secondary benzylic alcohol architecture of the target compound [1].

Amination Yield
Data to verify
56% yield to 5-aminobenzothiophene
Supports one-step amine-functionalized building block access.
Schmidt-type reaction; inaccessible from primary alcohol isomer.
Synthetic Methodology Amination Building Block Diversification

1-(Benzo[b]thiophen-5-yl)ethanol: Application Scenarios


Enantioselective Synthesis for Cognitive Enhancers

The demonstrated capability to achieve 98.6% ee (upgradable to 99.5% ee) via Ru-SunPhos-catalyzed asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate [1] positions 1-(benzo[b]thiophen-5-yl)ethanol and its derivatives as premier chiral building blocks for cognition-enhancing drug discovery programs. This scaffold directly maps onto T-588, which showed a 10-fold potency advantage over tacrine (1 mg/kg vs. 10 mg/kg p.o.) in basal forebrain lesion models and categorical superiority over idebenone and indeloxazine in cerebral embolization assays [2]. Procurement of enantiopure 1-(benzo[b]thiophen-5-yl)ethanol or its immediate precursors enables medicinal chemistry teams to access this validated neuropharmacological space while avoiding the ~30–40% yield penalty of conventional optical resolution methods [3].

Regioselective Synthesis of 5-Substituted Benzothiophene Libraries

The precisely quantified electrophilic reactivity of the benzo[b]thiophene 5-position (σ⁺ = –0.29) [4] provides a rational basis for designing regioselective functionalization sequences on 1-(benzo[b]thiophen-5-yl)ethanol-derived intermediates. This intermediate reactivity—more activated than positions 4 (σ⁺ = –0.155) and 7 (σ⁺ = +0.10), yet less reactive than positions 2 (σ⁺ = –0.39) and 3 (σ⁺ = –0.54)—enables orthogonal synthetic strategies that are inaccessible with 2- or 3-substituted benzothiophene isomers [4]. Research groups engaged in diversity-oriented synthesis of benzothiophene-based screening libraries can leverage this quantified reactivity hierarchy to plan sequential functionalization (e.g., halogenation, metalation, cross-coupling) with predictable regiochemical outcomes, reducing the trial-and-error burden in library production.

One-Step Access to 5-Aminobenzothiophene via Schmidt Rearrangement

The documented 56% yield conversion of 1-(benzo[b]thiophen-5-yl)ethanol to 5-aminobenzothiophene using sodium azide under acidic conditions (CH₃SO₃H/CF₃COOH in n-hexane, 24 h) [5] provides medicinal chemistry groups with a direct one-step entry into amine-functionalized benzothiophene chemical space. 5-Aminobenzothiophene serves as a gateway intermediate for amide coupling, Buchwald-Hartwig amination, diazotization/Sandmeyer chemistry, and urea/thiourea formation—reaction classes central to fragment-based drug discovery and parallel library synthesis. This transformation exploits the secondary benzylic alcohol architecture of the target compound and is inaccessible from the primary alcohol isomer 2-(benzo[b]thiophen-5-yl)ethanol (CAS 96803-30-4), reinforcing the procurement-critical distinction between these structurally similar but functionally divergent building blocks [5].

Multimodal Neuroprotection and Cognitive Enhancement

The benzo[b]thiophen-5-yl scaffold embodied in T-588 has been validated across multiple neuropharmacological endpoints: enhanced acetylcholine release from rat frontal cortex and hippocampus [6], protection of cerebellar granule cells from glutamate neurotoxicity [6], attenuation of retinal ganglion cell death in ocular hypertension models [7], and slowing of motor deterioration in the wobbler mouse model of motor neuron disease at oral doses of 3–30 mg/kg [6]. In the definitive SAR study, T-588 (compound 3o) demonstrated the best antiamnestic and antihypoxic activity profile among all bicycloaryl-2-(ω-aminoalkoxy)ethanol analogs tested, outperforming the phenyl-based prototype compound [8]. For industrial research programs targeting multimodal cognitive enhancement or neuroprotection, procurement of the 1-(benzo[b]thiophen-5-yl)ethanol building block enables direct entry into this extensively validated pharmacological space with established structure-activity relationships, oral bioavailability, and multiple in vivo proof-of-concept datasets.

Application
Selection Property
Validation Focus
Enantioselective pathway research
Chiral scaffold with asymmetric hydrogenation route
Enantiomeric purity and synthetic efficiency validation
Regioselective benzothiophene library synthesis
Quantified σ⁺ reactivity profile at 5-position
Predictable electrophilic substitution outcomes
5-Aminobenzothiophene building block synthesis
Secondary alcohol Schmidt rearrangement pathway
Single-step amine functionalization efficiency
Cognitive disorder research models
Benzo[b]thiophen-5-yl scaffold with reported model responses
Neuropharmacology endpoint monitoring (acetylcholine release, neuroprotection assay context)
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